molecular formula C21H21N5O3 B4168341 Ethyl 1,2-dimethyl-5-[(1-phenyltetrazol-5-yl)methoxy]indole-3-carboxylate

Ethyl 1,2-dimethyl-5-[(1-phenyltetrazol-5-yl)methoxy]indole-3-carboxylate

Cat. No.: B4168341
M. Wt: 391.4 g/mol
InChI Key: MKGKAVBLJONDLX-UHFFFAOYSA-N
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Description

Ethyl 1,2-dimethyl-5-[(1-phenyl-1H-tetrazol-5-yl)methoxy]-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, features a unique combination of an indole core, a tetrazole ring, and an ester functional group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,2-dimethyl-5-[(1-phenyltetrazol-5-yl)methoxy]indole-3-carboxylate typically involves multiple steps, starting with the formation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole ring . The tetrazole ring can be introduced via a cycloaddition reaction between an azide and a nitrile. The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,2-dimethyl-5-[(1-phenyl-1H-tetrazol-5-yl)methoxy]-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the tetrazole ring or the ester group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring or the tetrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole or tetrazole rings.

Mechanism of Action

The mechanism of action of Ethyl 1,2-dimethyl-5-[(1-phenyltetrazol-5-yl)methoxy]indole-3-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, while the tetrazole ring can mimic carboxylate groups, enhancing its binding affinity . The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1,2-dimethyl-5-[(1-phenyl-1H-tetrazol-5-yl)methoxy]-1H-indole-3-carboxylate is unique due to its combination of an indole core, a tetrazole ring, and an ester group. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound in scientific research.

Properties

IUPAC Name

ethyl 1,2-dimethyl-5-[(1-phenyltetrazol-5-yl)methoxy]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-4-28-21(27)20-14(2)25(3)18-11-10-16(12-17(18)20)29-13-19-22-23-24-26(19)15-8-6-5-7-9-15/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGKAVBLJONDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC3=NN=NN3C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1,2-dimethyl-5-[(1-phenyltetrazol-5-yl)methoxy]indole-3-carboxylate
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Ethyl 1,2-dimethyl-5-[(1-phenyltetrazol-5-yl)methoxy]indole-3-carboxylate
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Ethyl 1,2-dimethyl-5-[(1-phenyltetrazol-5-yl)methoxy]indole-3-carboxylate
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Ethyl 1,2-dimethyl-5-[(1-phenyltetrazol-5-yl)methoxy]indole-3-carboxylate
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Ethyl 1,2-dimethyl-5-[(1-phenyltetrazol-5-yl)methoxy]indole-3-carboxylate
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Ethyl 1,2-dimethyl-5-[(1-phenyltetrazol-5-yl)methoxy]indole-3-carboxylate

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